(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of phosphorus heterocycles, including derivatives similar to the subject compound, often involves a sequence of reactions starting from phospholene oxides. These sequences may include dichlorocyclopropanation reactions and thermolytic ring openings, which maintain the optical activity of the intermediates. Notably, the synthesis process can yield optically active six-membered P-heterocycles through either the resolution of racemic products or the transformation of optically active starting materials (Bagi, Laki, & Keglevich, 2013).
Molecular Structure Analysis
The molecular structure of phosphorus heterocycles like the one often features unique configurations, determined through methods like NMR spectroscopy and X-ray crystallography. These structures are characterized by the presence of phosphorus atoms integrated into the bicyclic frameworks, which can influence the compound's stereochemistry and reactivity.
Chemical Reactions and Properties
Phosphorus heterocycles undergo a variety of chemical reactions, including transformations into sulfides via reactions with phosphorus pentasulfide and selective reductions. These reactions can lead to a range of derivatives, showcasing the compound's versatile chemical reactivity. The thermolysis and diastereoselective substitution at phosphorus are notable reactions, leading to different diastereomers and further expanding the compound's chemical diversity (Keglevich, Tőke, Lovász, Újszászy, & Szalontai, 1994).
Safety And Hazards
- Toxicity : Assess toxicity based on the specific compound and its derivatives.
- Handling Precautions : Use appropriate protective gear when handling.
- Environmental Impact : Evaluate potential ecological effects.
Future Directions
Research avenues include:
- Biological Activity : Investigate its interactions with enzymes, receptors, and cellular processes.
- Derivatives : Synthesize modified analogs for improved properties.
- Applications : Explore its use in catalysis, drug design, or materials science.
properties
IUPAC Name |
(1S,5R)-3-methyl-6-oxa-3λ5-phosphabicyclo[3.1.0]hexane 3-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2P/c1-8(6)2-4-5(3-8)7-4/h4-5H,2-3H2,1H3/t4-,5+,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANJRMOZHXYICM-WSUMQKFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CC2C(C1)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP1(=O)C[C@@H]2[C@H](C1)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.